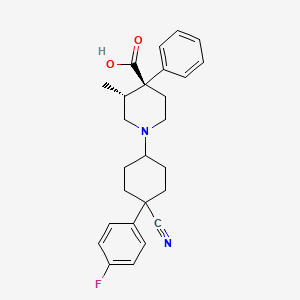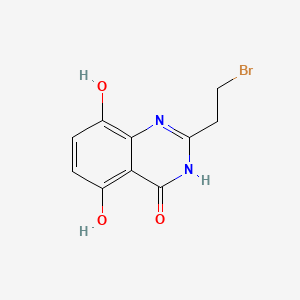
2-Naphthylamine-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthylamine-13C6 is a labeled compound where six carbon atoms in the naphthylamine structure are replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which allows for detailed studies using techniques such as mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Naphthylamine-13C6 typically involves the synthesis of 2-naphthylamine followed by isotopic labeling. One common method for synthesizing 2-naphthylamine involves the reduction of 2-nitronaphthalene. This process can be carried out using various reducing agents such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of 2-naphthylamine often involves the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at temperatures between 200-210°C . The isotopic labeling with carbon-13 is then achieved through specialized chemical processes that incorporate the isotope into the molecular structure.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthylamine-13C6 undergoes several types of chemical reactions, including:
Oxidation: This reaction can yield ortho-carboxy-hydrocinnamic acid when oxidized.
Reduction: Reduction by sodium in boiling amyl alcohol solution forms tetrahydro-3-naphthylamine.
Substitution: Amination reactions can produce various sulfonic acid derivatives used in dye manufacturing.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium in boiling amyl alcohol is a typical reducing agent.
Substitution: Sulfonation reactions often use sulfuric acid or chlorosulfonic acid.
Major Products
Oxidation: Ortho-carboxy-hydrocinnamic acid.
Reduction: Tetrahydro-3-naphthylamine.
Substitution: Various sulfonic acid derivatives.
Applications De Recherche Scientifique
2-Naphthylamine-13C6 is widely used in scientific research due to its isotopic labeling, which allows for detailed analysis in various fields:
Chemistry: Used in studies involving reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Mécanisme D'action
The mechanism of action of 2-Naphthylamine-13C6 involves its interaction with various molecular targets and pathways. For instance, it can undergo metabolic activation to form reactive intermediates that bind to DNA, leading to mutagenic effects . The compound’s mutagenicity is controlled by both activating and inactivating reactions, with liver microsomes and cytosolic proteins playing crucial roles .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthylamine: Another isomer of naphthylamine with similar chemical properties.
N-phenyl-13C6-1-naphthylamine: A related compound with phenyl and carbon-13 labeling.
Uniqueness
2-Naphthylamine-13C6 is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and analyzing chemical and biochemical processes. This makes it particularly valuable in research applications where precise tracking of molecular interactions is required.
Propriétés
Formule moléculaire |
C10H9N |
|---|---|
Poids moléculaire |
149.14 g/mol |
Nom IUPAC |
naphthalen-2-amine |
InChI |
InChI=1S/C10H9N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2/i1+1,2+1,3+1,4+1,8+1,9+1 |
Clé InChI |
JBIJLHTVPXGSAM-MROVPUMUSA-N |
SMILES isomérique |
C1=C[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C=C1N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13835596.png)
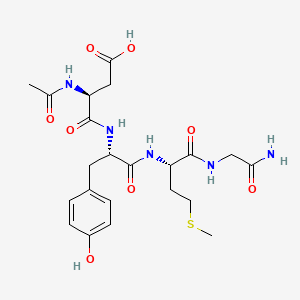
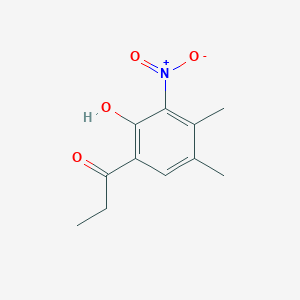
![2-Benzyloxyphenylboronic acid pinacol ester[1027757-13-6]](/img/structure/B13835614.png)
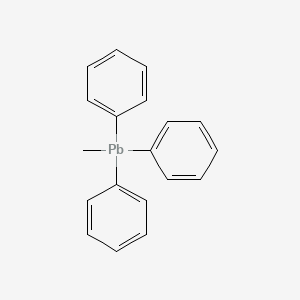
![6-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13835623.png)
![4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate](/img/structure/B13835624.png)

